N-(3,4-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, also known as DPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPI has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Scientific Research Applications
Synthesis and Structure Analysis
- N-(3,4-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide and related compounds have been synthesized and analyzed for their crystal structures. For instance, Huang Ming-zhi et al. (2005) synthesized a related compound and determined its crystal structure using X-ray single crystal diffraction, revealing specific crystallographic parameters and demonstrating the successful synthesis of these compounds (Huang Ming-zhi et al., 2005).
Potential in Drug Development
- Although specific studies directly examining this compound are limited, related compounds have been evaluated for various biological activities. For instance, Ashok Penta et al. (2013) synthesized a series of analogs to assess their HIV-1 integrase inhibitory activity, although these molecules showed no inhibition in their study (Ashok Penta et al., 2013). Additionally, J. D. dos Santos et al. (2011) evaluated similar compounds for their genotoxicity in the context of sickle cell disease treatment, finding them to be non-genotoxic in vivo (J. D. dos Santos et al., 2011).
Antitumor Properties
- Some derivatives have been studied for their antitumor properties. R. Dubois et al. (1978) investigated the antitumor evaluation of closely related phosphonium salts, revealing significant activity in lymphocytic leukemia (R. Dubois et al., 1978).
Herbicidal Activity
- There has also been research into the herbicidal activity of similar compounds. For instance, Liu et al. (2008) synthesized a related compound and found it to be effective as a herbicide (Liu et al., 2008).
Chemical Transformations
- Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, a related compound, has been synthesized and undergone various transformations to afford different products, as studied by D. Bevk et al. (2001) (D. Bevk et al., 2001).
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-12-7-8-14(11-13(12)2)20-17(22)9-10-21-18(23)15-5-3-4-6-16(15)19(21)24/h3-8,11H,9-10H2,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBCIMRJKXNWNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201321831 |
Source
|
Record name | N-(3,4-dimethylphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201321831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49670604 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
313267-27-5 |
Source
|
Record name | N-(3,4-dimethylphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201321831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.